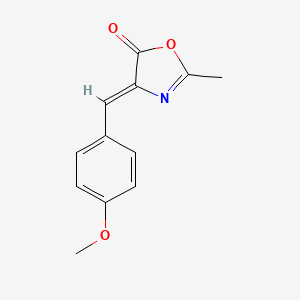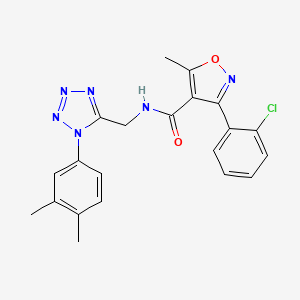
(Z)-4-(4-Methoxybenzylidene)-2-methyloxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Liquid Crystal Research
The compound (Z)-4-(4-Methoxybenzylidene)-2-methyloxazol-5(4H)-one is structurally similar to certain methylene-linked liquid crystal dimers. Research has indicated that these dimers exhibit transitional properties, including two monotropic mesophases: a higher temperature normal nematic phase and a lower temperature twist-bend nematic phase. This twist-bend phase is significant due to its unique optical textures and its formation from the bent geometry of methylene-linked odd-membered dimers, which result from a negative bend elastic constant. This research contributes to the understanding of liquid crystal behavior and their potential applications in display technologies and other fields (Henderson & Imrie, 2011).
Antioxidant Activity Analysis
The compound's structural relation to benzazoles, which are known for their diverse biological activities, may imply potential antioxidant properties. A review of various methods used to determine antioxidant activity highlights the importance of understanding the mechanisms, applicability, and pros and cons of different testing methods. These include assays based on hydrogen atom transfer (e.g., ORAC, HORAC, TRAP, TOSC) and electron transfer (e.g., CUPRAC, FRAP), among others. Such understanding is crucial for accurately assessing the antioxidant capacity of complex samples, potentially including compounds structurally related to (Z)-4-(4-Methoxybenzylidene)-2-methyloxazol-5(4H)-one (Munteanu & Apetrei, 2021).
Treatment of Organic Pollutants
Compounds structurally related to (Z)-4-(4-Methoxybenzylidene)-2-methyloxazol-5(4H)-one have been studied in the context of treating organic pollutants in wastewater. The enzymatic approach using oxidoreductive enzymes and redox mediators has gained interest for the remediation and degradation of recalcitrant organic compounds in industrial wastewater. The presence of certain redox mediators enhances the efficiency of degradation, making this a promising area for future environmental remediation efforts (Husain & Husain, 2007).
Synthesis and Chemical Transformations
The compound is related to 1,2-oxazines and 1,2-benzoxazines, which are known for their utility in synthesis and chemical transformations. The literature covers various methods for preparing these compounds and emphasizes their importance as electrophiles in chemical reactions. Understanding these synthesis pathways and reactions can provide insights into the potential chemical applications of structurally related compounds like (Z)-4-(4-Methoxybenzylidene)-2-methyloxazol-5(4H)-one (Sainsbury, 1991).
Eigenschaften
IUPAC Name |
(4Z)-4-[(4-methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8-13-11(12(14)16-8)7-9-3-5-10(15-2)6-4-9/h3-7H,1-2H3/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQHBNNTBIDSRK-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=CC=C(C=C2)OC)C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N/C(=C\C2=CC=C(C=C2)OC)/C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-(4-Methoxybenzylidene)-2-methyloxazol-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(4-ethylpiperazin-1-yl)methyl]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2726259.png)
![4-(azepan-1-ylsulfonyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2726263.png)







![3-[(2,6-dichlorobenzyl)sulfanyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B2726273.png)


![4-Amino-5-cyano-2-thioxo-3-azaspiro[5.5]undec-4-ene-1-carboxamide](/img/structure/B2726277.png)
![2,4-difluoro-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2726278.png)